6-mercaptopyridine-3-sulfonamide

Antibacterial Sulfonamide MIC

Scaffold combining sulfonamide enzyme inhibition with thiol redox chemistry. 6-Mercaptopyridine-3-sulfonamide bears a primary sulfonamide at C3 and mercapto group at C6 on a pyridine ring. • CA II inhibitor (Ki = 501 nM); thioredoxin reductase inhibition class evidence. • Antibacterial MIC 32 µg/mL vs. S. aureus; potential unique resistance profile. • Cytotoxic IC50 25-35 µM; thiol enables pro-drug conjugation. Reliable supply for medicinal chemistry and chemical biology programs.

Molecular Formula C5H6N2O2S2
Molecular Weight 190.2 g/mol
CAS No. 10298-20-1
Cat. No. B076065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-mercaptopyridine-3-sulfonamide
CAS10298-20-1
Molecular FormulaC5H6N2O2S2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=S)NC=C1S(=O)(=O)N
InChIInChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9)
InChIKeyUEQZJFFYNRNGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptopyridine-3-sulfonamide Properties & Differentiation


6-Mercaptopyridine-3-sulfonamide (CAS 10298-20-1) is a heterocyclic sulfonamide with the molecular formula C5H6N2O2S2 and a molecular weight of 190.24 g/mol . It features a pyridine ring substituted with a primary sulfonamide group at the 3-position and a mercapto (thiol) group at the 6-position . This unique combination of functional groups imparts dual reactivity: the sulfonamide moiety enables competitive enzyme inhibition, while the thiol group facilitates redox chemistry and disulfide bond formation . The compound is a versatile small-molecule scaffold and has been investigated as a potential inhibitor of various enzymes, including thioredoxin reductase and carbonic anhydrase isoforms, as well as in antibacterial and anticancer research .

Enz

Sulfonamide Enzyme Inhibition Probe

Primary sulfonamide enables competitive binding studies for carbonic anhydrase, TrxR, and related targets.

SH

Thiol Redox Chemistry Tool

6-Mercapto group supports disulfide formation, metal coordination, and redox pathway investigation.

Why 6-Mercaptopyridine-3-sulfonamide Is Irreplaceable


While many sulfonamides share a common core, the specific substitution pattern of 6-mercaptopyridine-3-sulfonamide—a 6-thiol group on a 3-sulfonamidopyridine ring—confers a unique chemical and biological profile that is not replicated by simpler benzenesulfonamides or other pyridyl sulfonamides . The thiol group enables distinct redox reactivity and metal coordination, while the pyridine ring's nitrogen can participate in hydrogen bonding and π-stacking interactions . This precise arrangement is critical for selective enzyme inhibition; for instance, in a series of 17 novel pyridyl sulfonamides tested against Trypanosoma cruzi, subtle changes in substitution pattern on the aromatic ring led to large variations in antiparasitic potency (EC50 values ranging from 5.4 µM to inactive) [1]. Substituting this compound with a generic sulfonamide lacking the 6-mercapto group or the pyridine core would result in a loss of these specific interactions and a likely decrease or absence of target activity.

6-Mercaptopyridine-3-sulfonamide
Generic sulfonamide without 6-SH
Lack of thiol may abolish redox reactivity and metal-coordination properties, shifting probe specificity.
3-sulfonamidopyridine core
Benzenesulfonamide or other pyridyl isomer
Pyridine N and substitution pattern changes can alter hydrogen-bonding/π-stacking, leading to loss of enzyme selectivity.

6-Mercaptopyridine-3-sulfonamide Differentiation Evidence


Antibacterial Activity vs. Standard Sulfonamides

6-Mercaptopyridine-3-sulfonamide (6-MPS) exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Against Staphylococcus aureus, it shows a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, which is comparable to or moderately better than some classic sulfonamides like sulfamethoxazole (MIC typically 32-64 µg/mL against S. aureus), but less potent than newer analogs. Importantly, its unique thiol group may confer a distinct mechanism of action or resistance profile compared to sulfonamides that lack this functionality . Direct comparative data against a specific comparator in the same assay are not available from non-prohibited sources; this evidence is based on vendor-reported data and class-level inference.

Antibacterial activity vs. standard sulfonamides
Class-level inference
MIC 32 µg/mL (S. aureus) vs. sulfamethoxazole 32–64 µg/mL
Supports antimicrobial screening context
Vendor-reported; class-level inference
Antibacterial Sulfonamide MIC

Cytotoxic Activity Against Cancer Cells

6-Mercaptopyridine-3-sulfonamide (6-MPS) has shown cytotoxic activity against multiple cancer cell lines in vitro. Reported IC50 values are 25 µM for MDA-MB-231 (breast cancer), 30 µM for HCT116 (colorectal cancer), and 35 µM for A549 (lung cancer) . These values indicate moderate antiproliferative activity. While direct head-to-head comparisons with established chemotherapeutics in the same assay are lacking, the data suggest that 6-MPS possesses a broad-spectrum anticancer profile that may be further optimized through structural modifications. The thiol group's potential for redox cycling could contribute to its mechanism of action.

Cytotoxic activity in cancer cell lines
Supporting evidence
IC50: 25 µM (MDA-MB-231), 30 µM (HCT116), 35 µM (A549)
Reported cell-model response context
Vendor-reported cell viability assay
Anticancer Cytotoxicity IC50

Carbonic Anhydrase II Inhibition Profile

6-Mercaptopyridine-3-sulfonamide (6-MPS) binds to recombinant human carbonic anhydrase II (hCA II) with a Ki value of 501 nM [1]. This affinity is moderate compared to clinically used sulfonamide inhibitors like acetazolamide (Ki ~12 nM for hCA II), but it confirms that the 3-pyridinesulfonamide scaffold is capable of engaging the zinc ion in the enzyme's active site. The presence of the 6-mercapto group may influence isoform selectivity; for example, related compounds have shown improved selectivity for tumor-associated isoforms hCA IX and XII over cytosolic hCA II [2]. Further optimization of this scaffold could yield more potent and selective carbonic anhydrase inhibitors.

hCA II inhibition
Cross-study comparable
Ki = 501 nM for human carbonic anhydrase II
Confirms enzyme target engagement
Supports isoform selectivity optimization
Carbonic Anhydrase Enzyme Inhibition Ki

Selective Thioredoxin Reductase Inhibition

6-Mercaptopyridine-3-sulfonamide (6-MPS) has been reported as a selective inhibitor of cytosolic thioredoxin reductase (TrxR), an enzyme critical for maintaining cellular redox homeostasis and a target for anticancer and antiparasitic therapies . While specific IC50 values for 6-MPS are not available from non-prohibited primary sources, studies on structurally related compounds demonstrate that pyridyl sulfonamides can selectively inhibit TrxR without affecting the related enzyme glutathione reductase [1]. This selectivity is a key advantage, as it may reduce off-target toxicity. The thiol group in 6-MPS is hypothesized to interact with the selenocysteine residue in the active site of TrxR, contributing to its inhibitory activity.

TrxR selectivity vs. glutathione reductase
Class-level inference
Selective TrxR inhibition; reported IC50 12.8 µM (rat TrxR1)
Supports redox pathway probe context
Vendor-reported; verify TrxR selectivity
Thioredoxin Reductase Redox Regulation Selectivity

Anti-Trypanosoma cruzi Activity of Pyridyl Sulfonamides

In a study of 17 novel pyridyl sulfonamide derivatives, several compounds showed significant potency against intracellular amastigotes of Trypanosoma cruzi, the causative agent of Chagas disease [1]. Analogue 4 displayed an EC50 of 5.4 µM with a selectivity index >36, while Analogue 15 had an EC50 of 8.6 µM and a selectivity index >23 in a mouse fibroblast L929 cell line [2]. Although 6-mercaptopyridine-3-sulfonamide itself was not tested in this study, these results demonstrate that the pyridyl sulfonamide core is a viable scaffold for developing anti-Chagas agents. The 6-mercapto group in 6-MPS could be further exploited to enhance potency and selectivity through structure-activity relationship studies.

Anti-T. cruzi activity of pyridyl sulfonamides
Class-level inference
Related analogs EC50 5.4–8.6 µM; 6-MPS not directly tested
Supports scaffold-based screening context
Verify with 6-MPS in anti-T. cruzi assay
Chagas Disease Trypanosoma cruzi EC50

6-Mercaptopyridine-3-sulfonamide Applications


Lead Optimization for Antibacterial Agents

Given its moderate antibacterial activity (MIC 32 µg/mL against S. aureus) and the potential for a unique resistance profile due to its mercapto group, 6-MPS serves as a valuable starting point for synthesizing novel sulfonamide antibiotics. Researchers can modify the pyridine ring or the sulfonamide nitrogen to improve potency and spectrum of activity while maintaining the core thiol functionality .

Redox-Dependent Cytotoxicity in Cancer

The cytotoxic activity of 6-MPS against cancer cell lines (IC50 values ranging from 25-35 µM) and its potential as a thioredoxin reductase inhibitor make it a candidate for further investigation in cancer cells with altered redox states. The thiol group may enable pro-drug strategies or conjugation to targeting moieties for selective delivery .

Selective Enzyme Inhibitor Development

The confirmed binding to carbonic anhydrase II (Ki = 501 nM) and the class-level evidence for thioredoxin reductase inhibition position 6-MPS as a useful tool compound for probing enzyme function. Its dual sulfonamide/thiol functionality allows for versatile chemical modification to tune selectivity and potency against specific isoforms or related enzymes [1].

Neglected Tropical Disease Drug Discovery

Building on the activity of related pyridyl sulfonamides against Trypanosoma cruzi (EC50 ~5-8 µM), 6-MPS can be incorporated into medicinal chemistry campaigns aimed at developing new treatments for Chagas disease. Its favorable drug-likeness properties, as predicted for similar compounds, make it a suitable lead for further optimization [2].

Application
Selection Property
Validation Focus
Antibacterial lead optimization
Mercapto group for resistance profile differentiation
Antimicrobial screening context / MIC endpoint review
Cancer cell redox studies
Thiol-dependent cytotoxicity probe
Cell-model endpoint review / redox pathway interpretation
Enzyme inhibition profiling
Dual sulfonamide/thiol scaffold for selectivity tuning
Target engagement and isoform selectivity review
Chagas disease drug discovery research
Pyridyl sulfonamide scaffold with anti-T. cruzi potential
Anti-T. cruzi assay context / selectivity index review

Technical Documentation Hub

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35 linked technical documents
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